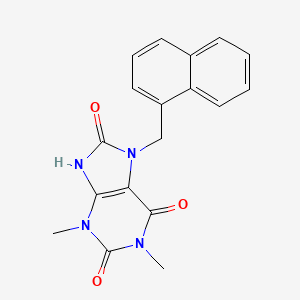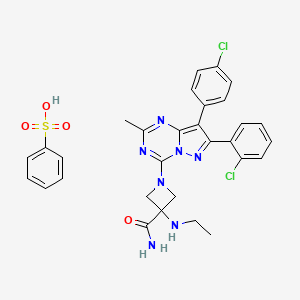
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves several steps. One common method includes the reaction of 2,3-dihydro-3-oxo-4H-1,4-benzoxazine with acetamidoxime under specific conditions . The reaction typically requires a solvent such as chloroform (CHCl3) and drying agents like anhydrous sodium sulfate (Na2SO4) to obtain the desired product .
Analyse Des Réactions Chimiques
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime can be compared with similar compounds such as:
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid: This compound has a similar core structure but different functional groups.
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: Another related compound with a nitrile group instead of the acetamidoxime group.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-(3-oxo-1,4-benzoxazin-4-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(12-15)5-13-7-3-1-2-4-8(7)16-6-10(13)14/h1-4,15H,5-6H2,(H2,11,12) |
Clé InChI |
LXJPDXVVCLYIFH-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N(C2=CC=CC=C2O1)C/C(=N/O)/N |
SMILES canonique |
C1C(=O)N(C2=CC=CC=C2O1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)

![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)






